Home > Products > Building Blocks P16822 > Palmitoylethanolamide
Palmitoylethanolamide - 544-31-0

Palmitoylethanolamide

Catalog Number: EVT-291927
CAS Number: 544-31-0
Molecular Formula: C18H37NO2
Molecular Weight: 299.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Palmitoylethanolamide (also known as Palmidrol) is a naturally occurring bioactive lipid mediator, synthesized on-demand by cells in response to injury or stress. [] It is a member of the N-acylethanolamines family, structurally related to endocannabinoids. [, ] While abundant in the central nervous system, it is also found in peripheral tissues and several food sources, including egg yolks and soybeans. [, ]

Palmitoylethanolamide has been extensively studied for its potential in managing a wide range of inflammatory and pain conditions, both in humans and animals. [, , , , ] Its anti-inflammatory, anti-angiogenic, and analgesic properties are primarily attributed to its ability to modulate mast cell activation and glial cell behavior. [, ]

Anandamide

Compound Description: Anandamide, chemically known as N-arachidonoylethanolamine, is an endogenous cannabinoid neurotransmitter and a member of the N-acylethanolamine family, similar to PEA. It acts as an agonist for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2), which are involved in a wide range of physiological processes, including pain perception, mood regulation, appetite control, and immune function [, , ].

Relevance: Anandamide shares a close structural resemblance with PEA, differing only in their fatty acid chain lengths. While Anandamide possesses an arachidonic acid chain, PEA contains a palmitic acid chain. This subtle structural difference leads to significant differences in their receptor binding affinities and pharmacological effects. Although both compounds exhibit analgesic properties, Anandamide primarily exerts its effects through the CB1 receptor, while PEA shows a higher affinity for the CB2 receptor and other targets like PPAR-α [, , ]. These distinctions highlight the specific pharmacological profiles of each compound, making them valuable targets for developing therapies targeting distinct aspects of pain and inflammation.

Oleoylethanolamide

Compound Description: Oleoylethanolamide (OEA) is another endogenous fatty acid ethanolamide, similar to PEA, found in various tissues, including the brain and gut. Like PEA, OEA exhibits anti-inflammatory and neuroprotective properties. Research suggests that OEA acts as an agonist of the peroxisome proliferator-activated receptor alpha (PPAR-α), influencing lipid metabolism, inflammation, and satiety [].

Relevance: Both OEA and PEA belong to the N-acylethanolamine family and are structurally similar, differing only in their fatty acid chain composition. OEA contains an oleic acid chain, while PEA has a palmitic acid chain. Both compounds demonstrate anti-inflammatory and neuroprotective properties, often acting synergistically. Studies indicate that both OEA and PEA can modulate pain perception and reduce inflammation through shared mechanisms, including PPAR-α activation and modulation of mast cell activity []. Their combined effects might offer enhanced therapeutic benefits in managing chronic pain and inflammatory conditions compared to either compound alone.

Polydatin

Compound Description: Polydatin, a natural precursor of resveratrol, is a polyphenol found in various plants, including grapes and Japanese knotweed. It exhibits antioxidant, anti-inflammatory, and neuroprotective properties [].

Relevance: Although structurally dissimilar to PEA, polydatin is often co-administered with PEA, particularly in micronized formulations, to enhance its therapeutic effects. Studies indicate that the combination of PEA and polydatin demonstrates synergistic effects in reducing inflammation and pain in conditions such as chronic pelvic pain [, ]. The co-micronization of these compounds aims to improve their bioavailability and enhance their therapeutic efficacy.

2-Arachidonoylglycerol (2-AG)

Compound Description: 2-Arachidonoylglycerol (2-AG) is an endocannabinoid, like Anandamide, acting as a full agonist at both the CB1 and CB2 receptors. 2-AG plays a significant role in regulating various physiological processes, including pain sensation, appetite, and immune function [].

N-Acylethanolamines (NAEs)

Compound Description: N-Acylethanolamines (NAEs) are a family of endogenous lipid signaling molecules derived from fatty acids. This diverse family encompasses various compounds, including PEA, Anandamide, and OEA [, ]. NAEs exhibit a wide range of biological activities, including modulating pain, inflammation, appetite, mood, and sleep.

Source and Classification

Palmitoylethanolamide is derived primarily from palmitic acid, a common saturated fatty acid found in both animal and plant fats. It belongs to the class of N-acylethanolamines, which are lipid-derived signaling molecules. The compound has been studied for its potential therapeutic applications in pain management, inflammation reduction, and neuroprotection.

Synthesis Analysis

Chemical Synthesis Methods

Palmitoylethanolamide can be synthesized through several methods:

  1. Direct Synthesis: The most common method involves the reaction of palmitic acid with ethanolamine. This process typically requires heating the reactants together to facilitate the formation of palmitoylethanolamide. The crude product can be purified through crystallization techniques.
  2. Enzymatic Synthesis: A more environmentally friendly approach utilizes enzymatic reactions. For example, palmitoylethanolamide has been synthesized from ketapang kernel oil (which contains 25-30% palmitic acid) using lipozyme as a catalyst under specific conditions (40°C for 24 hours) with a substrate ratio of 1:3 (ketapang kernel oil to ethanolamine) in hexane as a solvent .
  3. Alternative Chemical Methods: Other methods include aminolysis reactions involving isopropyl palmitate or palmitoyl chloride in the presence of a base catalyst .

Technical Parameters

  • Temperature: Typically around 40-100°C depending on the method.
  • Catalysts: Base catalysts with a pKa of at least 13 are commonly used for chemical synthesis.
  • Purification: Crystallization from alcohol or solvent extraction techniques are employed to achieve pharmaceutical-grade purity.
Molecular Structure Analysis

Palmitoylethanolamide features a long hydrocarbon chain characteristic of fatty acids, linked to an ethanolamine moiety. The structural representation includes:

  • Functional Groups: The molecule contains an amide functional group (-C(=O)N-) and hydroxyl groups that contribute to its solubility and biological activity.
  • 3D Structure: The spatial arrangement allows for interaction with various biological targets, particularly receptors involved in pain and inflammation modulation.

Relevant Data

  • Molecular Weight: Approximately 299.49 g/mol.
  • CAS Number: 544-31-0.
  • Melting Point: Ranges between 98-102°C, indicating its solid state at room temperature .
Chemical Reactions Analysis

Palmitoylethanolamide undergoes several important chemical reactions:

  1. Biosynthesis: In vivo, it is synthesized from N-palmitoyl-phosphatidyl-ethanolamine through hydrolysis by specific phospholipases (N-acyl-phosphatidylethanolamine-specific phospholipase D) under physiological conditions .
  2. Metabolism: It is metabolized by enzymes such as fatty acid amide hydrolase and N-acylethanolamine acid amidase, leading to the production of palmitic acid and ethanolamine .
  3. Receptor Interaction: Palmitoylethanolamide modulates various receptors including peroxisome proliferator-activated receptor alpha, cannabinoid-like receptors GPR55 and GPR119, influencing pain perception and inflammatory responses.
Mechanism of Action

The mechanism of action of palmitoylethanolamide involves multiple pathways:

  1. Receptor Activation: It acts primarily as an agonist for peroxisome proliferator-activated receptor alpha, which plays a crucial role in regulating inflammation and pain pathways.
  2. Mast Cell Modulation: Palmitoylethanolamide inhibits mast cell degranulation, reducing the release of pro-inflammatory mediators such as histamine and tumor necrosis factor-alpha .
  3. Neuroprotective Effects: It has been shown to prevent neuronal damage in models of neuropathic pain by inhibiting cyclooxygenase-2 expression and preventing nuclear factor kappa-light-chain-enhancer of activated B cells translocation .
Applications

Palmitoylethanolamide has garnered attention for its potential therapeutic applications:

  1. Pain Management: It has been studied for its analgesic properties in chronic pain conditions, including neuropathic pain and inflammatory disorders.
  2. Neuroprotection: Research indicates that it may protect against neurodegenerative diseases by modulating inflammatory responses within the central nervous system.
  3. Anti-inflammatory Treatments: Its ability to inhibit mast cell activation positions it as a candidate for treating various inflammatory diseases.
  4. Potential COVID-19 Treatment: Recent studies suggest that palmitoylethanolamide may have beneficial effects on lung inflammation associated with SARS-CoV-2 infection .
Introduction to Palmitoylethanolamide (PEA)

Biochemical Classification and Structural Properties of Palmitoylethanolamide

Palmitoylethanolamide (N-(2-Hydroxyethyl)hexadecanamide) is chemically classified among the fatty acid ethanolamides, specifically as a saturated N-acylethanolamine. Its molecular structure comprises a 16-carbon saturated fatty acid (palmitic acid) covalently linked to ethanolamine via an amide bond (molecular formula: C₁₈H₃₇NO₂; molecular weight: 299.49 g·mol⁻¹). This configuration creates an amphiphilic molecule with a lipophilic carbon chain and a hydrophilic head group, facilitating interactions with both membrane components and aqueous environments [1] [3].

The structural simplicity of Palmitoylethanolamide belies its sophisticated biological interactions. Unlike its unsaturated counterpart anandamide (which contains a 20-carbon chain with four cis double bonds), Palmitoylethanolamide's fully saturated palmitoyl chain confers greater metabolic stability while limiting conformational flexibility. Crystallographic analyses reveal that Palmitoylethanolamide molecules pack efficiently in solid state, forming hydrogen-bonded networks through the hydroxyl and amide functional groups, with a characteristic melting point between 93-98°C [4]. These intermolecular interactions contribute to its physicochemical behavior in biological matrices.

Structurally, Palmitoylethanolamide belongs to a family of bioactive N-acylethanolamines that includes:

  • Anandamide (arachidonoylethanolamide; 20:4, ω-6)
  • Oleoylethanolamide (18:1, ω-9)
  • Stearoylethanolamide (18:0)
  • Linoleoylethanolamide (18:2, ω-6)

Table 1: Structural Characteristics of Major N-Acylethanolamines

CompoundCarbon Chain LengthDouble BondsPrimary Biological Targets
Palmitoylethanolamide160Peroxisome proliferator-activated receptor alpha, Transient receptor potential vanilloid type 1, GPR55
Anandamide204Cannabinoid receptor type 1, Cannabinoid receptor type 2, Transient receptor potential vanilloid type 1
Oleoylethanolamide181Peroxisome proliferator-activated receptor alpha
Stearoylethanolamide180Not well characterized

The amide bond in Palmitoylethanolamide is particularly significant pharmacologically, as modification of this moiety substantially alters biological activity and metabolic stability. Research demonstrates that isosteric replacement of the amide bond (yielding retro-Palmitoylethanolamide structures) or methylation adjacent to the carbonyl group significantly reduces hydrolysis by fatty acid amide hydrolase while preserving receptor binding capabilities [7]. These structural insights have informed the development of Palmitoylethanolamide analogs with enhanced metabolic stability.

Spectroscopic characterization of Palmitoylethanolamide reveals distinctive signatures: infrared spectroscopy shows strong absorption bands at approximately 3300 cm⁻¹ (N-H stretch), 1640 cm⁻¹ (amide I C=O stretch), and 1560 cm⁻¹ (amide II N-H bend). Nuclear magnetic resonance spectroscopy displays characteristic proton resonances including a triplet at δ 0.88 ppm (terminal methyl), a multiplet at δ 1.26 ppm (methylene envelope), a triplet at δ 2.19 ppm (α-methylene), and multiplets at δ 3.49 ppm (N-CH₂) and δ 3.64 ppm (O-CH₂) [7]. These spectroscopic fingerprints enable precise identification and quantification in biological samples.

Historical Evolution of Palmitoylethanolamide Research: From Discovery to Modern Applications

The scientific journey of Palmitoylethanolamide spans seven decades of evolving understanding. Initial observations emerged indirectly in 1954 when Coburn and colleagues documented anti-rheumatic properties in egg yolk and peanut oil diets, postulating an unidentified active component [5]. This discovery was substantiated in 1957 when Merck researchers isolated crystalline N-(2-hydroxyethyl)-palmitamide from soybean lecithin, egg yolk, and peanut meal, demonstrating its anti-inflammatory activity in guinea pig joint anaphylaxis models [5] [8]. This landmark isolation established Palmitoylethanolamide as a distinct biochemical entity.

During the 1960s-1970s, Czechoslovakian researchers pioneered clinical applications, developing Impulsin® (Spofa United Pharmaceutical Works) as an influenza prophylactic. Multiple clinical studies during this era reported reduced respiratory infection incidence and symptom severity with Palmitoylethanolamide administration. Parallel preclinical investigations revealed broader physiological properties, including membrane-stabilizing effects demonstrated by Obermajerova and colleagues in 1973, who documented Palmitoylethanolamide-induced increases in membrane resistance to various stressors [5]. The molecule's cytoprotective potential was further suggested in 1975 when it was shown to ameliorate chemotherapeutic toxicity in leukemic models [5].

Table 2: Key Milestones in Palmitoylethanolamide Research

DecadeKey Advances
1950sAnti-inflammatory factor identification in egg yolk (1954); Structural characterization of Palmitoylethanolamide (1957)
1960s-1970sClinical development of Impulsin®; Identification of membrane-stabilizing properties; First reports of analgesic effects
1980sRelative research hiatus ("silent gap") due to uncertain mechanisms
1990sMast cell modulation mechanism proposed by Levi-Montalcini (1993); Endocannabinoid system discoveries providing new context
2000sIdentification of Peroxisome proliferator-activated receptor alpha as molecular target; Development of micronized formulations
2010s-presentNeuroprotective mechanisms elucidated; Ultra-micronized formulations; Combination therapies

The 1990s witnessed a paradigm shift when Nobel laureate Rita Levi-Montalcini proposed the "Autacoid Local Inflammation Antagonism" (ALIA) concept, identifying Palmitoylethanolamide as an endogenous modulator of mast cell hyperactivity [2] [6]. This mechanistic framework revitalized Palmitoylethanolamide research by providing a testable hypothesis for its anti-inflammatory actions. The contemporaneous discovery of the endocannabinoid system created explanatory challenges, as initial misclassification of Palmitoylethanolamide as a cannabinoid receptor type 2 agonist (1995) was later corrected when studies revealed negligible direct binding [6] [8].

The 21st century has brought molecular target identification and formulation advances. Seminal work by Lo Verme and colleagues in 2005 established Peroxisome proliferator-activated receptor alpha as Palmitoylethanolamide's primary nuclear target, explaining many anti-inflammatory and metabolic effects [3] [6]. Subsequent research identified additional molecular interactions, including Transient receptor potential vanilloid type 1 modulation (2008) and GPR55 activation (2007) [1] [6]. Pharmaceutical development addressed Palmitoylethanolamide's poor aqueous solubility through micronization (particle size 2-10μm) and ultramicronization (0.8-6μm), significantly enhancing oral bioavailability [9]. Current research explores Palmitoylethanolamide's therapeutic potential in neuroinflammation, chronic pain, and neurodegeneration, with particular focus on its effects on glial cells and neuroimmune interactions [2] [10].

Endogenous Biosynthesis and Tissue Distribution of Palmitoylethanolamide

Palmitoylethanolamide is biosynthesized on-demand from membrane phospholipids through a multi-step enzymatic process primarily mediated by N-acyl-phosphatidylethanolamine-phospholipase D. This pathway begins with the transfer of palmitic acid from phosphatidylcholine to phosphatidylethanolamine, catalyzed by calcium-dependent N-acyltransferase to generate N-palmitoyl-phosphatidylethanolamine [6] [8]. Subsequently, N-acyl-phosphatidylethanolamine-phospholipase D cleaves this phospholipid precursor to release free Palmitoylethanolamide and phosphatidic acid. This enzymatic cascade occurs rapidly in response to cellular stress, inflammation, or tissue injury, positioning Palmitoylethanolamide as an immediate-response mediator in homeostatic restoration.

Degradation occurs primarily through enzymatic hydrolysis by two amidases: fatty acid amide hydrolase (predominantly in neurons) and N-acylethanolamine-hydrolyzing acid amidase (primarily in macrophages and microglia). These enzymes cleave the amide bond to yield ethanolamine and palmitic acid, effectively terminating Palmitoylethanolamide signaling. Tissue Palmitoylethanolamide concentrations thus represent a dynamic equilibrium between biosynthesis and degradation, with alterations in this balance observed in various pathological conditions [3] [6].

Tissue distribution studies reveal widespread but heterogeneous Palmitoylethanolamide presence throughout the body. The highest basal concentrations occur in the central nervous system (particularly in brain regions rich in white matter), with substantial levels also detected in peripheral nerves, skin, liver, skeletal muscle, and gastrointestinal tract. Immunohistochemical analyses demonstrate cellular localization predominantly in neurons, glial cells, keratinocytes, mast cells, and immune-competent cells [6] [9]. Notably, Palmitoylethanolamide is not stored in vesicles but synthesized de novo in response to stimuli, consistent with its role as a local autacoid.

Table 3: Tissue Distribution of Palmitoylethanolamide in Mammalian Systems

Tissue/CompartmentBasal ConcentrationNotes on Distribution
Brain (gray matter)10-15 pmol/gHigher in limbic regions and brainstem
Brain (white matter)25-30 pmol/gEnriched in myelinated tracts
Spinal Cord15-20 pmol/gUniform distribution across segments
Liver8-12 pmol/gHepatocyte cytoplasm
Skin5-8 pmol/gStratum granulosum keratinocytes
Small Intestine20-30 pmol/gEnterocyte predominance
Plasma1-3 nMLabile measurements due to rapid hydrolysis

Tissue concentrations demonstrate remarkable plasticity during pathophysiological states. In neuroinflammatory conditions, Palmitoylethanolamide levels increase up to 10-fold in affected brain regions, with microglia showing particularly robust upregulation of biosynthetic enzymes [8]. Similarly, peripheral inflammation triggers localized Palmitoylethanolamide synthesis, as evidenced in carrageenan-induced paw edema models where Palmitoylethanolamide concentration increases 8-fold within inflamed tissue within 4 hours [9]. These elevations represent adaptive responses, as confirmed by studies showing heightened tissue damage in Peroxisome proliferator-activated receptor alpha knockout mice unable to mount this protective Palmitoylethanolamide response.

Quantitative analyses reveal significant interspecies variation in tissue Palmitoylethanolamide levels. Rodent studies generally report higher basal concentrations than human tissues, while canine models show particular enrichment in dermal structures. Dietary influences are also documented, with soy lecithin (6700 ng/g), peanuts (3730 ng/g), and egg yolk containing substantial Palmitoylethanolamide amounts [6]. Human breast milk contains significant concentrations (8.98 ± 3.35 nmol/L), suggesting potential developmental roles [6]. This widespread distribution across tissues and species underscores Palmitoylethanolamide's fundamental physiological importance in cellular homeostasis and stress responses.

The endogenous occurrence of Palmitoylethanolamide extends beyond mammals to plants and invertebrates. Leguminous plants (particularly soybeans and peanuts) contain high concentrations, while Medicago sativa shows exceptional enrichment (1150 ng/g) [6]. This phylogenetic conservation suggests evolutionary preservation of Palmitoylethanolamide-mediated protective mechanisms. In plants, Palmitoylethanolamide functions in stress response and developmental regulation, with biosynthesis occurring through homologous N-acyl-phosphatidylethanolamine-phospholipase D pathways. This broad biological distribution highlights Palmitoylethanolamide's significance as a fundamental cytoprotective molecule across diverse organisms.

Properties

CAS Number

544-31-0

Product Name

Palmitoylethanolamide

IUPAC Name

N-(2-hydroxyethyl)hexadecanamide

Molecular Formula

C18H37NO2

Molecular Weight

299.5 g/mol

InChI

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h20H,2-17H2,1H3,(H,19,21)

InChI Key

HXYVTAGFYLMHSO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NCCO

Synonyms

(Hydroxyethyl)palmitamide; 2-(Palmitoylamino)ethanol; 2-Palmitamidoethanol; AM 3112; Impulsin; Loramine P 256; Mackpeart DR 14V; N-(2-Hydroxyethyl)hexadecanamide; N-(2-Hydroxyethyl)palmitamide; N-Hexadecanoylethanolamine; N-Palmitoylethanolamine; NSC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.